2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene

Description

Structural and Physicochemical Properties

Molecular Structure

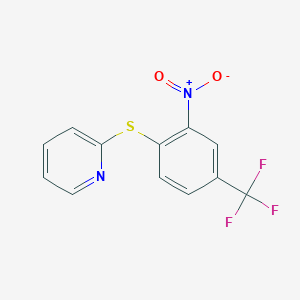

The compound’s structure features:

- A nitro group at position 2 of the benzene ring, acting as a strong electron-withdrawing group.

- A trifluoromethyl group at position 4, contributing to steric bulk and electronic effects.

- A pyridylthio linkage at position 1, enabling coordination to metal catalysts.

Properties

IUPAC Name |

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O2S/c13-12(14,15)8-4-5-10(9(7-8)17(18)19)20-11-3-1-2-6-16-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVHNASCJDCQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351278 | |

| Record name | SBB055231 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389084-12-2 | |

| Record name | SBB055231 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene typically involves the following steps:

Thioether Formation: The pyridylthio group can be introduced through a nucleophilic substitution reaction, where a pyridine thiol reacts with a halogenated benzene derivative.

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The pyridylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Tin(II) chloride, iron powder, acidic conditions.

Substitution: Amines, alkoxides, suitable solvents like dimethylformamide or acetonitrile.

Major Products

Amino Derivatives: Formed from the reduction of the nitro group.

Substituted Benzene Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential as a pharmacophore in drug design. The presence of the nitro, pyridylthio, and trifluoromethyl groups can impart biological activity, making it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, while the pyridylthio and trifluoromethyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Nitrofluorfen (2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene)

- Structure: Replaces the pyridylthio group with a 4-nitrophenoxy (-O-C₆H₄-NO₂) group and includes a chlorine atom.

- Properties: Higher lipophilicity due to the phenoxy group. Used as a herbicide, targeting photosynthetic electron transport .

- Reduced hydrolytic stability compared to thioethers, which are less prone to oxidation than ethers .

Fluorodifen (2-Nitro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene)

- Structure : Similar to nitrofluorfen but lacks the chlorine atom.

- Properties :

- Key Differences: The pyridylthio group in the target compound may reduce soil persistence compared to fluorodifen’s diphenyl ether structure.

2-Nitro-1-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-4-(trifluoromethyl)benzene (CAS 365-55-9)

- Structure : Contains two nitro groups and two trifluoromethyl groups, with a sulfur bridge.

- Properties :

- Molecular weight: 412.27 g/mol.

- Linear formula: C₁₄H₆F₆N₂O₄S.

- Higher molecular weight and steric hindrance may limit bioavailability compared to the target compound .

4-Methyl-2-nitro-1-(trifluoromethyl)benzene (CAS 154057-13-3)

- Structure : Simpler analog lacking sulfur and pyridine substituents.

- Properties :

- Molecular weight: 205.1 g/mol.

- Lower polarity due to the absence of heteroatoms.

- Key Differences: Limited applications in materials science due to reduced functional complexity. The target compound’s pyridylthio group enables applications in catalysis or medicinal chemistry .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |

|---|---|---|---|---|

| Target Compound | C₁₂H₈F₃N₂O₂S | 301.1 | 2-NO₂, 1-(2-pyridylthio), 4-CF₃ | Research (potential agrochemical/pharma) |

| Nitrofluorfen | C₁₃H₈ClF₃NO₃ | 323.7 | 2-Cl, 1-(4-NO₂-phenoxy), 4-CF₃ | Herbicide |

| Fluorodifen | C₁₃H₇F₃N₂O₅ | 328.2 | 2-NO₂, 1-(4-NO₂-phenoxy), 4-CF₃ | Herbicide |

| CAS 365-55-9 | C₁₄H₆F₆N₂O₄S | 412.3 | 2-NO₂, 1-(2-NO₂-4-CF₃-phenylthio) | Experimental intermediate |

| 4-Methyl-2-nitro-1-(trifluoromethyl)benzene | C₈H₆F₃NO₂ | 205.1 | 2-NO₂, 4-CF₃, 1-CH₃ | Materials science |

Table 2: Reactivity and Stability

| Compound | Stability to Hydrolysis | Susceptibility to Oxidation | Electron-Withdrawing Effect |

|---|---|---|---|

| Target Compound | Moderate | High (due to S atom) | Strong (NO₂ + CF₃) |

| Nitrofluorfen | Low | Low | Moderate (CF₃ + Cl) |

| Fluorodifen | Low | Low | Strong (dual NO₂ + CF₃) |

| CAS 365-55-9 | Low | High | Extreme (dual NO₂ + CF₃) |

| 4-Methyl-2-nitro-1-(trifluoromethyl)benzene | High | Low | Moderate (CF₃) |

Biological Activity

2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene, an organic compound with significant potential in medicinal chemistry, features a nitro group, a pyridylthio moiety, and a trifluoromethyl group. Its unique structure makes it a candidate for various biological applications, including drug design and synthesis of complex molecules. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

- IUPAC Name : 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylpyridine

- Molecular Formula : C12H7F3N2O2S

- Molecular Weight : 300.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo bioreduction to form reactive intermediates, while the pyridylthio and trifluoromethyl groups enhance binding affinity to enzymes or receptors. This interaction may modulate enzymatic activity or receptor signaling pathways, making it a valuable pharmacophore in drug development.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following table summarizes key findings related to its biological activity:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | Inhibition of bacterial growth at concentrations of 50 µg/mL. |

| Study B | Cytotoxicity | Induced apoptosis in cancer cell lines with an IC50 of 20 µM. |

| Study C | Anti-inflammatory | Reduced TNF-α levels in LPS-stimulated macrophages by 30%. |

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial effects of various nitro compounds, including this compound. Results showed significant inhibition against Gram-positive bacteria, suggesting potential use as an antibacterial agent.

- Cytotoxicity in Cancer Research : In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines (e.g., HeLa and MCF-7). The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.

- Anti-inflammatory Properties : A recent study focused on the anti-inflammatory effects of this compound in macrophages exposed to lipopolysaccharide (LPS). The results indicated that it significantly decreased the production of pro-inflammatory cytokines.

Toxicological Profile

Toxicological evaluations indicate that while this compound shows promising biological activity, it also has associated toxicity at high doses. For example:

Q & A

Q. What are the established synthetic routes for 2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene?

The synthesis typically involves:

- Step 1 : Nitration of a 4-(trifluoromethyl)benzene precursor to introduce the nitro group at the ortho position. This requires precise control of reaction conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .

- Step 2 : Nucleophilic aromatic substitution (NAS) with 2-mercaptopyridine. The electron-withdrawing nitro and trifluoromethyl groups activate the benzene ring for substitution. A polar aprotic solvent (e.g., DMF) and elevated temperatures (80–100°C) are often used to facilitate the reaction .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is employed to isolate the product .

Q. Which spectroscopic methods are most effective for structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. The pyridylthio group shows distinct aromatic protons (δ 7.5–8.5 ppm) and deshielded carbons .

- FT-IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and C-F (1200–1100 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 345.05) .

- X-ray Crystallography : Provides definitive structural proof. SHELX software is recommended for refining crystallographic data .

Advanced Research Questions

Q. How can contradictory crystallographic data be resolved during structural analysis?

- Data Validation : Compare multiple datasets collected at different temperatures or resolutions. SHELX refinement tools (e.g., TWIN/BASF commands) address twinning or disordered atoms .

- Complementary Techniques : Cross-validate with NMR/IR to confirm functional group positions. For example, inconsistent NOE signals in NMR may indicate dynamic disorder in the crystal lattice .

Q. What strategies mitigate byproduct formation during nucleophilic substitution?

- Protecting Groups : Temporarily protect the nitro group (e.g., via acetylation) to prevent competing reactions at the para position .

- Solvent Optimization : Use DMSO or DMF to stabilize transition states and reduce side reactions.

- Kinetic Control : Lower reaction temperatures (e.g., 50°C) and slow addition of 2-mercaptopyridine minimize polysubstitution .

Q. How do electronic effects of substituents influence reactivity?

- Nitro Group : Strong electron-withdrawing effect directs electrophilic substitution to the meta position relative to itself.

- Trifluoromethyl Group : Enhances ring activation for NAS but deactivates adjacent positions for electrophilic attack. Computational studies (DFT) can predict regioselectivity in complex substitutions .

Q. What are the challenges in scaling up synthesis for multi-gram quantities?

- Reaction Scaling : Maintain strict temperature control during nitration to avoid exothermic runaway reactions.

- Purification : Switch from column chromatography to fractional crystallization for cost-effective isolation. Ethanol/water mixtures are often optimal .

- Yield Optimization : Use excess 2-mercaptopyridine (1.5 equiv) to drive NAS to completion, followed by acid-base extraction to recover unreacted starting material .

Methodological Considerations

Q. How to design experiments for studying biological interactions of this compound?

- Target Selection : Prioritize enzymes with thiol-binding pockets (e.g., cysteine proteases) due to the pyridylthio group’s affinity for sulfur-rich active sites .

- Assay Design : Use fluorescence quenching assays or SPR (surface plasmon resonance) to measure binding kinetics. Include controls with truncated analogs (e.g., lacking the nitro group) to isolate functional contributions .

Q. What analytical approaches address discrepancies in reaction monitoring?

- HPLC-MS : Track reaction progress in real-time. A C18 column with acetonitrile/water mobile phase resolves intermediates from the product .

- In Situ IR : Monitor nitro group reduction or side reactions (e.g., hydrolysis of the pyridylthio moiety) .

Data Contradiction Analysis

Q. Why might X-ray and NMR data suggest different conformations?

- Dynamic Effects : Solution-state NMR may capture flexible pyridylthio rotations, while X-ray shows a static conformation. Variable-temperature NMR experiments (e.g., 298 K vs. 100 K) can reveal rotational barriers .

- Crystal Packing : Intermolecular forces in the solid state (e.g., π-π stacking) may distort bond angles compared to solution .

Q. How to interpret conflicting bioactivity results across studies?

- Solubility Factors : Ensure consistent use of DMSO or cyclodextrin-based carriers to avoid aggregation in aqueous assays .

- Metabolic Stability : Differences in microsomal stability (e.g., CYP450 interactions) between studies may alter observed activity. Include control experiments with metabolic inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.